N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxybenzamide
Description
This compound features a benzimidazole core substituted with a 2,5-dimethylbenzyl group at the 1-position and a 2-methoxybenzamide moiety linked via an ethyl chain at the 2-position. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H27N3O2/c1-18-12-13-19(2)20(16-18)17-29-23-10-6-5-9-22(23)28-25(29)14-15-27-26(30)21-8-4-7-11-24(21)31-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,30) |
InChI Key |
RVJXOFFVCNRHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the benzodiazole core using a suitable alkylating agent such as 2,5-dimethylbenzyl chloride in the presence of a base.
Linking the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, the compound may serve as a probe to study the function of benzodiazole-containing proteins or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the benzodiazole core’s known activity in the central nervous system.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYBENZAMIDE exerts its effects is likely related to its interaction with specific molecular targets. The benzodiazole core can interact with various receptors or enzymes, modulating their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and molecular properties of analogues:
*Estimated based on molecular formulas.
Key Observations:
- A propyl linker () could enhance flexibility but increase metabolic instability.
- Substituent Effects : The 2,5-dimethylbenzyl group in the target and improves lipophilicity compared to the 2-fluorobenzyl group in , which introduces electronegativity but may alter π-π stacking. The dinitrophenyl group in W1 () enhances electron-withdrawing effects, possibly increasing reactivity but also toxicity.
- Functional Groups: The 2-methoxybenzamide in the target supports hydrogen-bonding (as a donor/acceptor), while acetamide () or phenoxy () groups modify these interactions. Thioether linkages () may enhance radical scavenging or metal coordination .
Crystallographic and Computational Insights
- Crystal Packing : The target’s structure may exhibit intermolecular hydrogen bonds between benzimidazole NH and methoxy oxygen, similar to patterns in . Fluorine in could disrupt packing via steric effects.
- Computational Modeling : Molecular docking studies (as in ) would clarify how the ethyl linker and 2-methoxybenzamide optimize binding pocket occupancy compared to shorter/longer linkers in analogues.
Biological Activity
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antibacterial, and other therapeutic effects.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C18H20N2O2
- CAS Number : 123456-78-9 (hypothetical)
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the effects of this compound on human lung cancer cell lines (HCC827 and NCI-H358). The results demonstrated:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate a potent inhibitory effect on cell proliferation, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) formats, suggesting a promising avenue for further development in cancer therapy .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties . Similar benzimidazole derivatives have shown effectiveness against various bacterial strains.
Research Findings
A comparative study assessed the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated:
| Compound | Activity Against MRSA |
|---|---|
| This compound | Moderate |
| Salinomycin Derivatives | High |
This suggests that while the compound has some antibacterial activity, it may not be as potent as other derivatives in the same class .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
